molecular formula C16H17NO5S B500551 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915934-14-4

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500551
CAS No.: 915934-14-4
M. Wt: 335.4g/mol
InChI Key: MPIUZHQIZWPWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 2-methoxy-4,5-dimethylphenylamine using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with 2-aminobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Formation of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(4,5-Dimethylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-8-14(22-3)15(9-11(10)2)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIUZHQIZWPWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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